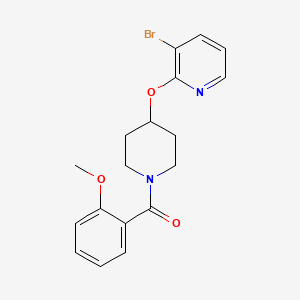

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone

Description

Properties

IUPAC Name |

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O3/c1-23-16-7-3-2-5-14(16)18(22)21-11-8-13(9-12-21)24-17-15(19)6-4-10-20-17/h2-7,10,13H,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKNGWUUGDYVPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes: The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone typically involves multi-step organic reactions. One common route includes:

Formation of the Pyridin-2-yloxy Intermediate: : Starting with 3-bromopyridine, the compound undergoes a nucleophilic substitution reaction to introduce the piperidin-1-yloxy group.

Methoxyphenyl Methanone Formation: : Meanwhile, 2-methoxybenzoic acid can be converted to its acyl chloride and then reacted with piperidine derivatives to form the methanone linkage.

Coupling Reaction: : The final step involves coupling the methoxyphenyl methanone and pyridin-2-yloxy intermediates under specific catalytic conditions to yield the target compound.

Solvents: : Commonly used solvents include dichloromethane, methanol, and acetonitrile.

Catalysts: : Palladium-based catalysts often facilitate the coupling reactions.

Temperature: : Reactions generally occur at moderate temperatures ranging from 50°C to 80°C.

Industrial Production Methods: Scaling up the production of this compound for industrial purposes involves optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are employed to streamline the process, reducing waste and improving efficiency.

Chemical Reactions Analysis

Oxidation: : The compound can undergo oxidation reactions, primarily affecting the piperidinyl and methoxyphenyl groups.

Reduction: : Reduction reactions can target the carbonyl group of the methanone moiety.

Substitution: : Both nucleophilic and electrophilic substitutions can occur at the bromopyridinyl and methoxyphenyl positions.

Oxidation: : Agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: : Halogen exchange reactions often employ sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

Oxidation Products: : Carboxylic acids, aldehydes, or ketones.

Reduction Products: : Alcohols or amines.

Substitution Products: : Derivatives with altered functional groups.

Scientific Research Applications

Chemistry: The compound is explored in synthetic organic chemistry for the development of new reaction methodologies and catalysis techniques. It serves as a building block for more complex molecules and can assist in studying reaction mechanisms.

Biology: In biological research, this compound can be used as a probe to investigate enzyme functions and interactions. Its distinct chemical properties make it suitable for labeling studies and tracking metabolic pathways.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Researchers are investigating its efficacy in treating certain diseases by modifying its structure to enhance bioactivity and reduce toxicity.

Industry: Industrially, the compound can be a precursor for synthesizing advanced materials, such as polymers and nanomaterials, which have applications in electronics and biomedicine.

Mechanism of Action

The compound’s effects are mediated through its interaction with specific molecular targets. For instance, it can inhibit or activate certain enzymes, impacting biological pathways. The piperidinyl and pyridin-2-yloxy groups are crucial for binding to active sites, while the methoxyphenyl methanone moiety influences the compound’s overall bioavailability and stability.

Comparison with Similar Compounds

Analysis :

- The bromophenyl group in both compounds enhances antioxidant activity, likely due to its electron-withdrawing effect stabilizing radical intermediates .

Iodo-Substituted Spiro-Fused Pyridines ()

Compounds like (4-(4-methoxyphenyl)-5-((4-methoxyphenyl)ethynyl)-2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)(phenyl)methanone provide insights into substituent effects:

| Property | Target Compound | Iodo-Substituted Pyridine |

|---|---|---|

| Halogen Substituent | Bromine (pyridine ring) | Iodine (ethynyl linkage) |

| Aromatic Groups | 2-Methoxyphenyl | 4-Methoxyphenyl, trifluoromethylphenyl |

| Electronic Effects | Bromine: Moderate electron-withdrawing | Iodine: Stronger electron-withdrawing, CF3: Polar |

Analysis :

- Bromine in the target compound offers a balance between reactivity and stability, whereas iodine in the spiro-fused pyridine may increase molecular weight and polarizability .

Triazole-Containing Methanones ()

The compound [4-(4-bromophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylmethyl)-1-piperidinyl]methanone shares a bromophenyl and piperidinyl motif with the target compound:

| Property | Target Compound | Triazole Derivative |

|---|---|---|

| Heterocyclic Core | Pyridine | 1,2,3-Triazole |

| Pharmacokinetic Implications | Pyridine: Moderate solubility | Triazole: Enhanced hydrogen bonding, higher solubility |

| Biological Targets | Not reported | Likely protease or kinase inhibition (inferred) |

Analysis :

- The triazole ring’s hydrogen-bonding capacity may improve target engagement compared to the pyridine ring in the target compound .

Key Research Findings and Implications

- Antioxidant Potential: Bromophenyl and methoxyphenyl groups are strongly associated with radical scavenging activity, as demonstrated in pyridin-2(1H)-one derivatives . The target compound’s analogous structure suggests comparable antioxidant efficacy, though experimental validation is required.

- Structural Flexibility : Substitution of the pyridine ring with iodine () or triazole () highlights opportunities to fine-tune electronic and pharmacokinetic properties.

- Antimicrobial Activity : Moderate inhibition against S. aureus and E. coli in similar compounds () implies the target compound may exhibit bacteriostatic effects, contingent on substituent optimization.

Biological Activity

The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a piperidine ring, a brominated pyridine moiety, and a methanone functional group. This unique combination of functional groups suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 379.254 g/mol. The presence of the bromine atom in the 3-bromopyridine contributes to its reactivity and potential biological activity, particularly in relation to enzyme inhibition and receptor interactions.

The mechanism of action for this compound has not been thoroughly elucidated; however, compounds with similar structural features have been shown to interact with various biological targets, including enzymes and receptors involved in cancer pathways. The piperidine ring may enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the brominated pyridine moiety can interact with aromatic residues in proteins.

Anticancer Properties

Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. For instance, the presence of piperidine and pyridine rings often correlates with activity against specific kinases involved in tumor growth and proliferation. Computational predictions using tools like the PASS program indicate that this compound may possess a spectrum of biological activities, including anti-cancer effects.

Antimicrobial Activity

Research indicates that halogenated compounds can exhibit significant antimicrobial activity. The introduction of bromine may enhance the compound's efficacy against various bacterial strains. In vitro studies have demonstrated that similar piperidine derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could also possess antimicrobial properties.

Table 1: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor cell proliferation | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Potential interaction with kinases |

Case Study: Anticancer Activity

In a recent study, compounds structurally related to this compound were tested against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting that further investigations into its mechanism could reveal valuable insights into its potential as an anticancer agent.

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Piperidine Ring : Through cyclization reactions involving appropriate precursors.

- Bromopyridine Introduction : Via nucleophilic substitution reactions.

- Final Coupling Reactions : Such as Suzuki-Miyaura coupling to form the complete structure.

These synthetic routes require careful control of reaction conditions to optimize yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.